molecular formula C17H15ClN2O3 B14301044 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one CAS No. 116485-05-3

5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one

Cat. No.: B14301044
CAS No.: 116485-05-3
M. Wt: 330.8 g/mol
InChI Key: OKEGVPKWPGBOCJ-UHFFFAOYSA-N
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Description

5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one is an organic compound that features both chloroaniline and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one typically involves the reaction of 4-chloroaniline with 4-nitrobenzaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, often facilitated by a base such as sodium hydroxide or potassium carbonate. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chloro group in the chloroaniline moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology

The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of both chloroaniline and nitrophenyl groups may contribute to its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its unique chemical structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it may interfere with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromoanilino)-1-(4-nitrophenyl)pent-1-en-3-one
  • 5-(4-Methoxyanilino)-1-(4-nitrophenyl)pent-1-en-3-one
  • 5-(4-Fluoroanilino)-1-(4-nitrophenyl)pent-1-en-3-one

Uniqueness

The uniqueness of 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one lies in the presence of the chloroaniline group, which may impart distinct chemical and biological properties compared to its analogs. The chloro group can influence the compound’s reactivity and interactions with biological targets, making it a subject of interest in various research fields.

Properties

CAS No.

116485-05-3

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

5-(4-chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one

InChI

InChI=1S/C17H15ClN2O3/c18-14-4-6-15(7-5-14)19-12-11-17(21)10-3-13-1-8-16(9-2-13)20(22)23/h1-10,19H,11-12H2

InChI Key

OKEGVPKWPGBOCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)CCNC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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